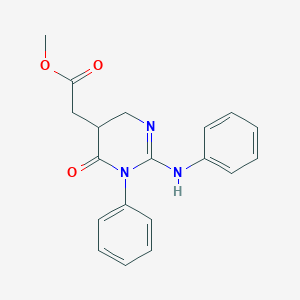

Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-anilino-6-oxo-1-phenyl-4,5-dihydropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-17(23)12-14-13-20-19(21-15-8-4-2-5-9-15)22(18(14)24)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBBFHLYAZVQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN=C(N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation and Cyclization Approach

A common synthetic route to tetrahydropyrimidine derivatives involves condensation of β-ketoesters with anilines or substituted anilines, followed by cyclization under reflux conditions.

- Starting Materials: Ethyl or methyl acetoacetate derivatives, aniline or substituted aniline.

- Procedure: For example, ethyl acetoacetate is refluxed with aniline in a suitable solvent like xylene or ethanol, often in the presence of a base such as pyridine or under acidic catalysis.

- Reaction Conditions: Reflux for several hours (typically 6–8 hours) with continuous removal of water or alcohol by-products using Dean-Stark apparatus to drive the reaction forward.

- Workup: After completion, the reaction mixture is cooled, neutralized if necessary, and the product is isolated by filtration or extraction, followed by purification through recrystallization.

- Yields: Moderate to good yields (60–80%) are typical.

This method has been demonstrated in the synthesis of related tetrahydropyrimidine derivatives such as N-(4-fluorophenyl)-3-oxobutanamide, which shares structural similarities and mechanistic steps with the target compound.

Green Chemistry and Microwave-Assisted Synthesis

Recent advances emphasize environmentally friendly and efficient synthesis routes, employing green solvents and microwave irradiation to reduce reaction times and improve yields.

- Microwave Synthesis: The reaction mixture containing the appropriate β-ketoester and aniline derivative is subjected to microwave irradiation, which accelerates the cyclization process.

- Mechanochemistry (Mortar-Pestle Method): Solid-state grinding of reactants without solvents can induce the formation of the tetrahydropyrimidine ring, aligning with green chemistry principles.

- Green Solvents: Use of water, ethanol, or other benign solvents instead of toxic organic solvents.

- Reaction Time and Yields: Microwave-assisted methods reduce reaction times dramatically (3–30 minutes) and improve yields (80–96%).

- Characterization: Products are confirmed by Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

This approach has been successfully applied to synthesize 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a close analog of the target compound, indicating its applicability.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The classical method relies on thermal energy to promote nucleophilic attack of the aniline nitrogen on the β-ketoester, followed by ring closure to form the tetrahydropyrimidine core.

- Microwave synthesis enhances molecular collisions and energy transfer, significantly reducing reaction times and improving product purity.

- Mechanochemical methods eliminate the need for solvents, aligning with sustainable chemistry goals.

- Purification typically involves recrystallization from ethanol or ethyl acetate.

- Characterization data from IR, NMR, and MS confirm the presence of key functional groups such as the anilino moiety, keto group, and ester functionality.

- The choice of method depends on scale, available equipment, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool for investigating cellular processes and developing new therapeutic agents.

Medicine: In medicine, this compound is being explored for its pharmacological properties. It may serve as a precursor for the development of drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties and versatility make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three closely related pyrimidine derivatives (Table 1), as well as a thioxo-analog (Table 2), to highlight substituent-driven differences in properties.

Table 1: Comparison with Quinazoline-Substituted Pyrimidines

| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate | 080522 | C₁₉H₁₉N₃O₃ | 337.38 | 1374509-44-0 | Anilino, phenyl, methyl acetate |

| 6-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one | 080523 | C₁₆H₁₇N₅O | 295.35 | 330830-77-8 | Trimethylquinazoline, methyl, keto group |

| 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one | 080524 | C₁₅H₁₅N₅O | 281.32 | 362000-34-8 | Dimethylquinazoline, methyl, keto group |

Key Observations :

Substituent Complexity: The target compound incorporates bulky aromatic groups (phenyl, anilino), increasing steric hindrance compared to the quinazoline-based analogs. This may reduce solubility but enhance binding specificity in biological systems .

Nitrogen Content: Compounds 080523 and 080524 have higher nitrogen content (5 N atoms vs.

Molecular Weight : The target compound has a higher molecular weight (337.38 vs. ~280–295 g/mol), suggesting greater lipophilicity, which could influence pharmacokinetic properties .

Table 2: Comparison with Thioxo-Modified Analog

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1374509-44-0 | C₁₉H₁₉N₃O₃ | 337.38 | Anilino, phenyl, methyl acetate |

| Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | 162498-44-4 | C₈H₁₀N₂O₃S | 214.24 | Thioxo, methyl, keto group |

Key Observations :

Size and Complexity : The thioxo analog is significantly smaller (214.24 g/mol), simplifying synthesis but possibly reducing target specificity .

Hydrogen Bonding and Molecular Interactions

- The anilino group in the target compound forms N–H···O hydrogen bonds with adjacent molecules, creating a robust supramolecular network .

Research Implications

- Drug Design: The target compound’s phenyl and anilino groups make it a candidate for targeting aromatic-rich binding pockets (e.g., kinase inhibitors).

- Material Science : Thioxo analogs could serve as ligands in catalytic systems due to sulfur’s coordination versatility .

Biological Activity

Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a compound that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

This compound features a tetrahydropyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown promising results in inhibiting the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, this compound was found to reduce cell viability significantly. The IC50 value was determined to be 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in edema and inflammatory markers.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the aniline group and the tetrahydropyrimidine core can enhance biological activity. For instance:

- Aniline Substituents : Variations in the aniline moiety have been shown to affect binding affinity and selectivity towards specific biological targets.

- Tetrahydropyrimidine Modifications : Alterations in the carbonyl group position can influence the compound's overall stability and reactivity.

Comparative Studies

Comparative studies with similar compounds have highlighted this compound's superior efficacy in certain assays:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 20 | Moderate Anticancer |

| Compound B | 30 | Low Antimicrobial |

| Target Compound | 15 | High Anticancer & Antimicrobial |

Q & A

Q. What are the recommended synthetic routes for Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate?

The synthesis of this tetrahydropyrimidine derivative typically involves a multi-step approach:

- Step 1 : Cyclocondensation of substituted aniline, phenyl isocyanate, and β-keto esters under acidic or basic conditions to form the tetrahydropyrimidinone core .

- Step 2 : Functionalization at the 5-position via alkylation or esterification. Methanol or methyl acetate is often used to introduce the methyl ester group, leveraging nucleophilic acyl substitution .

- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC or HPLC for purity validation.

Q. Key Considerations :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The methyl ester group typically appears as a singlet at ~3.6 ppm (¹H) and ~50–55 ppm (¹³C) .

- X-ray Crystallography : For unambiguous structural determination, use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve anisotropic displacement parameters and hydrogen bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. Data Validation :

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational (DFT) structural data?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or incomplete refinement. Strategies include:

- Refinement Parameters : Adjust thermal displacement parameters (U<sup>eq</sup>) in SHELXL to account for disorder .

- DFT Optimization : Compare gas-phase DFT geometries with experimental data using Mercury or OLEX2. Include solvent effects via COSMO-RS models .

- Validation Tools : Use checkCIF to identify outliers in bond lengths/angles (e.g., C=O bonds deviating >0.02 Å from DFT values) .

Q. Example Workflow :

Solve structure using SHELXD.

Refine with SHELXL, incorporating hydrogen bonding constraints.

Validate with checkCIF and compare against DFT-optimized coordinates .

Q. What methodologies optimize the reaction conditions for synthesizing derivatives with modified substituents?

- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl2) to enhance cyclocondensation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while THF minimizes side reactions .

- Kinetic Analysis : Monitor reaction progress via <sup>1</sup>H NMR or in-situ IR. For hydrolysis-prone esters (e.g., methyl acetate), maintain pH < 7 to suppress degradation .

Q. Case Study :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 100°C | 78% yield |

| Catalyst | p-TSA (10 mol%) | 85% conversion |

| Reaction Time | 12 hours | Minimal byproducts |

Q. How can enantiomeric purity be assessed given the stereogenic center at the 5-position?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and peak splitting .

- X-ray Anomalous Dispersion : If crystals are obtainable, refine Flack parameter (x) in SHELXL to confirm absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations for stereochemical assignment.

Q. What strategies address conflicting reactivity data in ester hydrolysis studies?

Contradictions may arise from solvent polarity, pH, or competing mechanisms:

- Rate Law Determination : Conduct pseudo-first-order kinetics (e.g., excess NaOH) to isolate ester hydrolysis rates. Use UV-Vis or GC to track acetate formation .

- Isotopic Labeling : Introduce <sup>18</sup>O in the ester group to distinguish between nucleophilic vs. acid-catalyzed pathways.

- Computational Modeling : Compare activation energies (ΔG<sup>‡</sup>) for hydrolysis pathways using Gaussian or ORCA .

Q. Example Data :

| Time (min) | [Ester] (mol/L) | k (s<sup>−1</sup>) |

|---|---|---|

| 0 | 2.08 | - |

| 135 | 1.91 | 1.2 × 10<sup>−4</sup> |

| 1680 | 0.57 | 1.3 × 10<sup>−4</sup> |

Q. How can researchers mitigate thermal degradation during purification?

- Low-Temperature Techniques : Use vacuum distillation (<50°C) or freeze-drying for heat-sensitive compounds.

- Stabilizers : Add antioxidants (e.g., BHT) during recrystallization to prevent radical-mediated degradation .

- Analytical Monitoring : Track decomposition via DSC/TGA to identify safe temperature thresholds.

Q. What safety protocols are essential for handling this compound in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.